1-Chloro-4-(2-nitrovinyl)benzene
Overview
Description
1-Chloro-4-(2-nitrovinyl)benzene, also known as 4-Chloro-β-nitrostyrene, is an organic compound with the molecular formula C8H6ClNO2. It is a pale yellow solid that is primarily used as an intermediate in organic synthesis. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-nitrovinyl)benzene can be synthesized through the nitration of 1-chloro-4-vinylbenzene. The process involves the following steps:
Chlorination of Styrene: Styrene is chlorinated in the presence of a catalyst to produce 1-chloro-4-vinylbenzene.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
1-Chloro-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Chloro-4-(2-aminoethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitrobenzene derivatives.
Scientific Research Applications
1-Chloro-4-(2-nitrovinyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-nitrovinyl)benzene involves its reactivity towards nucleophiles and electrophiles The nitro group is electron-withdrawing, making the vinyl group more susceptible to nucleophilic attackThese properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Chloro-4-(2-nitrovinyl)benzene can be compared with similar compounds such as:
1-Chloro-2-(2-nitrovinyl)benzene: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
4-Chloro-β-nitrostyrene: Another name for this compound, highlighting its structural similarity.
1-Chloro-4-nitrobenzene: Lacks the vinyl group, resulting in different chemical properties and uses.
Uniqueness: this compound is unique due to its combination of a nitro group and a chlorine atom on a vinylbenzene framework. This combination allows for diverse chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-4-(2-nitroethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJATYFHELDGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-07-0 | |
Record name | 1-Chloro-4-(2-nitroethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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